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Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic

treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-

binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug

Resistance-Associated Protein 1 (MRP1/ABCC1), which function as drug efflux pumps,

reducing the intracellular concentration of cytotoxic agents. CBT-1®, an orally administered

bisbenzylisoquinoline plant alkaloid, has emerged as a promising chemosensitizer by directly

inhibiting these transporters. This technical guide provides a comprehensive overview of CBT-
1®, detailing its mechanism of action, summarizing key preclinical and clinical data, and

outlining relevant experimental protocols.

Mechanism of Action
CBT-1® functions as a potent, competitive inhibitor of both P-glycoprotein (ABCB1) and

Multidrug Resistance-Associated Protein 1 (ABCC1).[1] Its primary mechanism involves

binding to the drug-binding sites of these transporters, thereby preventing the efflux of co-

administered chemotherapeutic agents and increasing their intracellular accumulation and

cytotoxicity.

At lower concentrations (<1 µM), CBT-1® has been observed to stimulate the ATPase activity

of P-gp, a characteristic shared with other P-gp inhibitors.[1] This initial stimulation is followed
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by inhibition at higher concentrations. The binding of CBT-1® to P-gp is a competitive

interaction, as demonstrated by its ability to displace the photoaffinity label

[125I]iodoarylazidoprazosin (IAAP).[1] While the precise binding site on P-gp has not been fully

elucidated, molecular modeling studies of related compounds suggest interactions within the

transmembrane domains that form the drug-binding pocket.

The inhibitory action of CBT-1® is not universal across all ABC transporters; it does not

significantly affect the function of ABCG2.[1] This selectivity for ABCB1 and ABCC1 makes it an

attractive candidate for targeted chemosensitization in tumors overexpressing these specific

transporters.

Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of

CBT-1®.

Table 1: In Vitro Inhibition of ABC Transporters by CBT-1®

Parameter Transporter Value
Cell
Line/System

Reference

IC50 (vs. [125I]-

IAAP)
P-gp (ABCB1) 0.14 µM

P-gp

overexpressing

cells

[1]

Concentration for

50% Max

ATPase

Stimulation

P-gp (ABCB1) 0.28 µM

P-gp

overexpressing

cells

[1]

Concentration for

Complete

Inhibition

P-gp (ABCB1) 1 µM

P-gp

overexpressing

cells

[1]

Concentration for

Complete

Inhibition

MRP1 (ABCC1) 10 µM

MRP1-

overexpressing

cells

[1]
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Table 2: Reversal of Chemotherapeutic Resistance by CBT-1® in Cancer Cell Lines

Chemotherape
utic Agent

Cancer Cell
Line

CBT-1®
Concentration

Fold-Reversal
of Resistance

Reference

Vinblastine SW620 Ad20 1 µM
Complete

Reversal
[1]

Paclitaxel SW620 Ad20 1 µM
Complete

Reversal
[1]

Depsipeptide SW620 Ad20 1 µM
Complete

Reversal
[1]

Table 3: Clinical Pharmacodynamic Effects of CBT-1®

Parameter Method
Patient
Population

CBT-1®
Dose

Effect Reference

Rhodamine

Efflux from

CD56+

PBMCs

Flow

Cytometry
Solid Tumors

500 mg/m²

for 7 days

51%-100%

lower (p <

.0001)

[2][3]

99mTc-

sestamibi

Liver Uptake

(AUC0-3)

SPECT

Imaging
Solid Tumors

500 mg/m²

for 7 days

71.9%

median

increase (p <

.0001)

[2][3]

Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CBT-1® are provided

below.

Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp

substrate, rhodamine 123, from cells overexpressing P-gp.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1194446?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346578/
https://www.benchchem.com/product/b1194446?utm_src=pdf-body
https://www.researchgate.net/publication/221893978_A_Pharmacodynamic_Study_of_the_P-glycoprotein_Antagonist_CBT-1_R_in_Combination_With_Paclitaxel_in_Solid_Tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC3336838/
https://www.researchgate.net/publication/221893978_A_Pharmacodynamic_Study_of_the_P-glycoprotein_Antagonist_CBT-1_R_in_Combination_With_Paclitaxel_in_Solid_Tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC3336838/
https://www.benchchem.com/product/b1194446?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

P-gp overexpressing cells (e.g., SW620 Ad20, MDR-19) and parental control cells.

Rhodamine 123 (Sigma-Aldrich).

CBT-1® and other inhibitors (e.g., verapamil, valspodar).

Cell culture medium.

Phosphate-buffered saline (PBS).

Flow cytometer.

Protocol:

Harvest and wash cells, then resuspend in culture medium at a concentration of 1 x 10^6

cells/mL.

Incubate cells with 0.5 µg/mL rhodamine 123 in the presence or absence of varying

concentrations of CBT-1® (e.g., 0.1, 1, 10 µM) for 30 minutes at 37°C.

Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

Resuspend the cells in rhodamine-free medium with or without the continued presence of the

inhibitor.

Incubate for 1 hour at 37°C to allow for efflux.

Analyze the intracellular fluorescence of the cells by flow cytometry. A shift in the

fluorescence histogram to the right in the presence of the inhibitor indicates inhibition of P-

gp-mediated efflux.

Calcein AM Efflux Assay for MRP1 Inhibition
This assay assesses the inhibition of MRP1-mediated efflux of calcein, the fluorescent product

of the non-fluorescent substrate calcein AM.

Materials:
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MRP1-overexpressing cells (e.g., ABCC1-transfected HEK293) and control cells.

Calcein AM (acetoxymethyl ester of calcein).

CBT-1® and other inhibitors (e.g., MK-571).

Cell culture medium.

PBS.

Fluorescence plate reader or flow cytometer.

Protocol:

Seed cells in a 96-well plate and allow them to adhere overnight.

Pre-incubate the cells with varying concentrations of CBT-1® or a known MRP1 inhibitor in

culture medium for 30 minutes at 37°C.

Add calcein AM to a final concentration of 1 µM and incubate for an additional 30 minutes at

37°C.

Wash the cells with ice-cold PBS to remove extracellular calcein AM.

Measure the intracellular calcein fluorescence using a fluorescence plate reader (excitation

~490 nm, emission ~515 nm) or a flow cytometer. An increase in fluorescence in the

presence of the inhibitor indicates MRP1 inhibition.

P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is

coupled to substrate transport.

Materials:

P-gp-containing membranes (e.g., from P-gp-overexpressing cells).

CBT-1®.
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ATP.

Assay buffer (containing MgCl2, EGTA, and a buffer like Tris-HCl).

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

96-well plates.

Plate reader.

Protocol:

Prepare a reaction mixture containing P-gp membranes and varying concentrations of CBT-
1® in the assay buffer.

Initiate the reaction by adding ATP.

Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

Stop the reaction by adding the Pi detection reagent.

Measure the absorbance at the appropriate wavelength to quantify the amount of Pi

released.

Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence

of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity.

Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and determine the ability of a

chemosensitizer to reverse drug resistance.

Materials:

Cancer cell lines (drug-sensitive parental and drug-resistant).

Chemotherapeutic agent (e.g., doxorubicin, paclitaxel).

CBT-1®.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

96-well plates.

Plate reader.

Protocol:

Seed cells in 96-well plates and allow them to attach overnight.

Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the

absence and presence of a non-toxic concentration of CBT-1®.

Incubate the cells for a specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the yellow MTT to purple formazan crystals.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at approximately 570 nm using a plate reader.

Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%)

and the fold-reversal of resistance (IC50 of drug alone / IC50 of drug + CBT-1®).

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of

action of CBT-1® and a typical experimental workflow for its evaluation.
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Caption: Mechanism of CBT-1® as a chemosensitizer.
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Caption: Experimental workflow for evaluating CBT-1®.

Clinical Development
CBT-1® has been evaluated in several clinical trials. A pharmacodynamic study in patients with

solid tumors demonstrated that oral administration of CBT-1® at 500 mg/m² for 7 days
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significantly inhibited P-gp function in peripheral blood mononuclear cells and in the liver, as

measured by rhodamine efflux and 99mTc-sestamibi imaging, respectively.[2][3] Importantly,

this study and earlier Phase I trials indicated that CBT-1® did not significantly alter the

pharmacokinetics of co-administered paclitaxel or doxorubicin and was associated with minimal

toxicity, with side effects primarily related to the chemotherapeutic agent.

A Phase I clinical trial (NCT03002805) investigated CBT-1® in combination with doxorubicin in

patients with metastatic, unresectable sarcomas who had previously progressed on

doxorubicin. The study aimed to determine the maximum tolerated dose and recommended

Phase II dose of the combination. Patients received CBT-1® on days 1-7 and doxorubicin on

days 5 and 6 of a 21-day cycle.

Conclusion
CBT-1® is a potent and selective inhibitor of the ABC transporters P-gp (ABCB1) and MRP1

(ABCC1), which are key mediators of multidrug resistance in cancer. Preclinical studies have

robustly demonstrated its ability to reverse resistance to a variety of chemotherapeutic agents

in vitro. Clinical studies have confirmed its P-gp inhibitory activity in patients at well-tolerated

doses without significant pharmacokinetic interactions with co-administered chemotherapy.

These findings support the continued investigation of CBT-1® as a promising chemosensitizing

agent to improve the efficacy of conventional cancer therapies in patients with drug-resistant

tumors. Further clinical evaluation in well-defined patient populations with tumors known to

overexpress ABCB1 and/or ABCC1 is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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